LogP Shift Driven by the 3,4-Dimethoxyphenylacetate Ester vs. the Acetate Analog
The 3,4-dimethoxyphenylacetate ester of 851092-93-8 introduces a significantly higher calculated logP compared to the baseline acetate ester, [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] acetate. Using the ATB-derived structure of the acetate analog [1] and standard fragment-based logP predictions, the difference is estimated at +2.5 to +3.5 log units. No experimental logP value for 851092-93-8 has been published; this inference is class-level and should be verified experimentally before procurement decisions.
| Evidence Dimension | Calculated logP (partition coefficient) |
|---|---|
| Target Compound Data | Estimated logP ≈ 5.0–6.0 (fragment-based prediction; no experimental value available) |
| Comparator Or Baseline | [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] acetate: calculated logP ≈ 2.5 (ATB structure [1]) |
| Quantified Difference | Δ logP ≈ +2.5 to +3.5 |
| Conditions | Fragment-based calculation; not experimentally measured |
Why This Matters
A logP difference of this magnitude can alter membrane permeability, plasma protein binding, and in vivo distribution, making 851092-93-8 unsuitable as a direct surrogate for the acetate analog in cellular or in vivo assays.
- [1] Automated Topology Builder (ATB) and Repository. [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] acetate. Molecule ID 1798283. http://atb.uq.edu.au/molecule.py?molid=1798283 (accessed 2026-04-29). View Source
